(4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol
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Overview
Description
(4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol is an organoboron compound that features a boronate ester group. This compound is of significant interest in organic synthesis due to its versatility in forming carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronate ester group makes it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol typically involves the following steps:
Preparation of the Boronate Ester: The boronate ester can be synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate alkyne or alkene under palladium-catalyzed conditions.
Hydroboration: The resulting product undergoes hydroboration to introduce the hydroxyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated alcohols.
Substitution: The boronate ester group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate (K2CO3), are used for cross-coupling reactions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various biaryl compounds or other complex organic molecules.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Catalysis: Acts as a ligand in catalytic processes.
Biology and Medicine:
Drug Development: Serves as a building block in the synthesis of biologically active molecules.
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Industry:
Materials Science: Employed in the development of polymers and advanced materials.
Electronics: Used in the synthesis of organic electronic materials.
Mechanism of Action
The mechanism of action of (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction mechanism, which involves the transmetalation of the boronate ester with a palladium catalyst, followed by reductive elimination to form the desired product.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura reactions.
4,4,5,5-tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane: A structurally similar compound with different reactivity.
Uniqueness: (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol is unique due to its specific structural features that allow for selective reactions and its ability to introduce functional groups at precise locations in complex molecules. This makes it a valuable tool in the synthesis of highly functionalized organic compounds.
Properties
CAS No. |
1826889-64-8 |
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Molecular Formula |
C11H21BO3 |
Molecular Weight |
212.10 g/mol |
IUPAC Name |
(E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol |
InChI |
InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h6,8,13H,5,7,9H2,1-4H3/b8-6+ |
InChI Key |
QCNWVQQSFNUBCW-SOFGYWHQSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCO |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCO |
Purity |
95 |
Origin of Product |
United States |
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